molecular formula C31H38N6O4 B064614 2,4-TDI-BIS-1,2MP CAS No. 190653-33-9

2,4-TDI-BIS-1,2MP

Cat. No.: B064614
CAS No.: 190653-33-9
M. Wt: 558.7 g/mol
InChI Key: VCFZCUNXFFNDSI-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide is a complex organic compound featuring multiple functional groups, including methoxyphenyl and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines to form urea linkages . The stability of these linkages under various conditions makes them suitable for further functionalization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic compounds, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a

Properties

IUPAC Name

4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N6O4/c1-23-12-13-24(32-30(38)36-18-14-34(15-19-36)26-8-4-6-10-28(26)40-2)22-25(23)33-31(39)37-20-16-35(17-21-37)27-9-5-7-11-29(27)41-3/h4-13,22H,14-21H2,1-3H3,(H,32,38)(H,33,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFZCUNXFFNDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC)NC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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